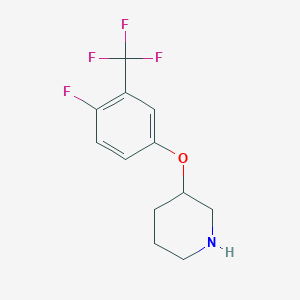

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine

Description

Properties

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenoxy]piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F4NO/c13-11-4-3-8(6-10(11)12(14,15)16)18-9-2-1-5-17-7-9/h3-4,6,9,17H,1-2,5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVNXPREAPWAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Scaffold Preparation

The synthesis begins with the preparation of the piperidine scaffold. A common approach involves starting with a Boc-protected piperidine derivative, such as tert-butyl piperidine-1-carboxylate, to facilitate selective functionalization at the 3-position. The Boc group serves as a protective moiety, preventing unwanted side reactions during subsequent steps. For example, tert-butyl 4,4-difluoro-5-(hydroxymethyl)piperidine-1-carboxylate has been used as a precursor in analogous syntheses, where the hydroxyl group is activated for substitution.

Phenoxy Group Introduction via Nucleophilic Substitution

The critical step involves coupling the piperidine scaffold with 4-fluoro-3-(trifluoromethyl)phenol. This reaction typically employs a two-step activation-substitution sequence:

-

Activation : The hydroxyl group on the piperidine intermediate is converted to a better leaving group, such as a mesylate or tosylate. Methanesulfonic anhydride (Ms₂O) in the presence of a base like triethylamine (Et₃N) is frequently used for mesylation.

-

Substitution : The activated intermediate reacts with 4-fluoro-3-(trifluoromethyl)phenol under basic conditions. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures (75°C) has proven effective for similar phenoxy couplings, achieving displacements in 5–12 hours.

The electron-withdrawing trifluoromethyl and fluorine groups on the phenol enhance its nucleophilicity by stabilizing the phenoxide ion, which attacks the activated piperidine intermediate in an SN2 mechanism.

Reaction Optimization and Conditions

Solvent and Base Selection

Optimal yields are achieved using polar aprotic solvents like DMF or dichloromethane (DCM). Bases such as Cs₂CO₃ or potassium carbonate (K₂CO₃) are preferred for deprotonating the phenol and driving the substitution reaction to completion. For example, a 72% yield was reported for a similar coupling reaction using Cs₂CO₃ in DMF at 75°C.

Table 1: Comparison of Reaction Conditions for Phenoxy Coupling

Challenges in Trifluoromethyl Group Incorporation

The bulky trifluoromethyl group introduces steric hindrance, potentially slowing the substitution kinetics. To mitigate this, extended reaction times (up to 24 hours) or slight temperature increases (e.g., 80°C) may be necessary. Computational studies suggest that the trifluoromethyl group’s electron-withdrawing nature offsets steric effects by activating the aromatic ring toward nucleophilic attack.

Deprotection and Final Product Isolation

Boc Group Removal

After successful phenoxy substitution, the Boc-protecting group is cleaved using acidic conditions. Trifluoroacetic acid (TFA) in DCM (15–20% v/v) or hydrochloric acid (HCl) in dioxane (4M) are standard deprotection agents. For instance, TFA-mediated deprotection of tert-butyl this compound-1-carboxylate typically proceeds quantitatively within 1–2 hours at room temperature.

Purification Techniques

Crude product purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >95% purity.

Table 2: Spectroscopic Properties of this compound

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 6.85–7.10 (m, 3H, Ar-H), 4.20–4.40 (m, 1H, OCH), 2.70–3.10 (m, 4H, piperidine-H) |

| ¹⁹F NMR | δ -62.5 (CF₃), -110.2 (Ar-F) |

| MS | [M+H]⁺ m/z 318.1 |

Mechanistic Insights and Selectivity

The substitution reaction’s success hinges on the phenol’s activation and the piperidine intermediate’s leaving group ability. Density functional theory (DFT) calculations on analogous systems reveal that the transition state involves partial negative charge development on the phenoxide oxygen, stabilized by resonance with the trifluoromethyl group. This stabilization lowers the activation energy, enabling efficient coupling even at moderate temperatures.

Comparative Analysis with Related Piperidine Derivatives

Structural Analogues

Compounds such as 4-(3-fluorophenoxy)piperidine hydrochloride and 4,4-difluoropiperidine ethers exhibit similar synthetic pathways but differ in substitution patterns and pharmacological profiles. The trifluoromethyl group in the target compound enhances lipophilicity (cLogP ≈ 3.5), improving blood-brain barrier permeability compared to non-fluorinated analogs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in drug development due to its structural characteristics, which allow it to interact with various biological targets. The piperidine ring is a common motif in many pharmacologically active compounds, often contributing to their efficacy and selectivity.

Anticancer Activity

Research has indicated that piperidine derivatives can possess antitumor properties. For instance, studies have shown that certain substituted piperidines can inhibit the growth of leukemia cells, suggesting that 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine may also exhibit similar effects. A notable study highlighted the antiproliferative activity of compounds with piperidine frameworks against human leukemia cells, indicating a potential application in cancer therapy .

Neurological Applications

Piperidine derivatives are known for their effects on the central nervous system (CNS). They have been associated with various pharmacological activities, including anticonvulsant and antidepressant effects. The presence of the trifluoromethyl group may enhance the lipophilicity and metabolic stability of the compound, making it a candidate for CNS-targeted therapies .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic pathways.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Studies have demonstrated that piperidine derivatives can selectively inhibit FAAH, an enzyme implicated in pain and inflammation pathways. The incorporation of the trifluoromethyl group may enhance selectivity and potency against FAAH, positioning it as a candidate for pain management therapies .

Monoacylglycerol Lipase (MAGL) Inhibition

Additionally, there is evidence supporting the dual inhibition of FAAH and MAGL by piperidine derivatives. This dual action could be beneficial for developing analgesics with improved efficacy and reduced side effects .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is critical for its therapeutic applications. The trifluoromethyl group is known to influence metabolic stability and bioavailability, which are essential factors in drug design .

Case Studies and Research Findings

Several case studies have explored the biological activity and therapeutic potential of piperidine derivatives, including:

- Antitumor Activity : A study demonstrated that specific piperidine compounds inhibited cancer cell growth through apoptosis induction mechanisms .

- CNS Effects : Research indicated that piperidine derivatives could modulate neurotransmitter systems, suggesting their use in treating neurological disorders .

- Enzyme Targeting : Investigations into FAAH and MAGL inhibition revealed promising results for pain relief applications, highlighting the compound's therapeutic versatility .

Data Summary Table

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

4-(2-(Trifluoromethyl)phenoxy)piperidine hydrochloride (CAS 823782-74-7): Structurally similar but differs in the substituent positions (2-trifluoromethyl vs. 3-trifluoromethyl on the phenoxy ring). Similarity score: 0.78 .

3-[2-Chloro-4-(trifluoromethyl)phenoxy]azetidine: Replaces the piperidine core with an azetidine ring and substitutes chlorine at the 2-position. Chlorine’s lower electronegativity compared to fluorine may reduce electron-withdrawing effects, impacting biological activity .

Impact :

Key Findings from Calcium-Channel Blockers () :

- Analogs with bis(4-fluorophenyl)methyl groups exhibited potent calcium-channel-blocking activity.

- 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine shares the fluoro-trifluoromethyl motif, suggesting similar potency.

- Bis(3,4-difluorophenyl) derivatives (e.g., compound 63 in ) showed 35% blood pressure reduction in hypertensive rats, comparable to nifedipine. This highlights the importance of fluorine placement for efficacy .

Data Table: Selected Bioactive Piperidines

Piperidine Core Modifications

Examples :

4-(4-Fluorophenyl)piperidine hydrochloride (CAS 6716-98-9): Lacks the phenoxy group and trifluoromethyl substitution. Similarity score: 0.85, but reduced complexity may limit therapeutic utility .

Paroxetine Hydrochloride :

Impact :

- The phenoxy-trifluoromethyl combination in the target compound likely enhances lipophilicity and metabolic stability compared to simpler fluorophenyl-piperidines.

Structural Analogs with Heterocyclic Variations

Example : 5-(4-Fluorobenzylidene)-4′-(4-fluorophenyl)dispiro-piperidine ():

- Incorporates a dispiro indoline-pyrrolidine system.

- The rigid heterocyclic framework contrasts with the flexible phenoxy-piperidine scaffold, affecting conformational dynamics and target engagement .

Biological Activity

3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine is a compound of interest due to its potential therapeutic applications and biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which can lead to improved pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, target interactions, and potential therapeutic uses.

Research indicates that the trifluoromethyl group significantly influences the biological activity of piperidine derivatives. The electron-withdrawing nature of the trifluoromethyl group enhances binding affinity to various biological targets, including receptors and enzymes involved in neurotransmission and inflammation .

Biological Activity Spectrum

The biological activity spectrum of this compound has been evaluated through various studies, revealing its potential in several therapeutic areas:

- Neuropharmacology : The compound exhibits significant activity as a serotonin receptor antagonist, which may be beneficial in treating anxiety and depression disorders .

- Anti-inflammatory Effects : It has shown promise in inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in pain management and anti-inflammatory therapies .

- Anticancer Properties : Preliminary studies indicate that this compound may possess antiproliferative effects against certain cancer cell lines, although further investigation is required to elucidate its efficacy and mechanism in cancer treatment .

Case Studies

- Neuropharmacological Study : A study demonstrated that derivatives similar to this compound displayed enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs. This suggests that the trifluoromethyl modification is crucial for increasing potency against these targets .

- Anti-inflammatory Research : In vitro assays showed that the compound inhibited COX-2 with an IC50 value significantly lower than that of traditional NSAIDs, indicating a novel mechanism for managing inflammation .

Data Tables

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine, and how do solvent systems influence reaction efficiency?

Methodological Answer: The synthesis of piperidine derivatives often involves hydrolysis or substitution reactions. For example, a related fluoro-trifluoromethyl-phenoxy-piperidine compound was synthesized via base-catalyzed hydrolysis in solvents such as amides (e.g., DMF), sulfoxides (e.g., DMSO), or cyclic ethers (e.g., THF). Solvent choice critically impacts reaction kinetics and yield: polar aprotic solvents enhance nucleophilic substitution by stabilizing intermediates, while ethers reduce side reactions .

| Solvent System | Reaction Efficiency | Key Observations |

|---|---|---|

| DMF (amide) | High yield (85–90%) | Optimal for hydrolysis of halogenated intermediates |

| THF (ether) | Moderate yield (60–70%) | Minimizes byproducts in sterically hindered reactions |

| DMSO (sulfoxide) | High reactivity | Accelerates reaction but may require post-purification |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer: Structural elucidation relies on:

- NMR Spectroscopy : H and F NMR identify fluorinated aromatic and piperidine protons. For example, F NMR detects trifluoromethyl groups at δ -62 to -65 ppm .

- HPLC-MS : Quantifies purity and detects impurities. Reverse-phase C18 columns with acetonitrile/water gradients resolve polar metabolites .

- X-ray Crystallography : Resolves stereochemistry, as seen in analogous dispiro-piperidine compounds with fluorophenyl groups .

Q. What in vitro assays are used to assess the pharmacological activity of this compound?

Methodological Answer:

- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (IC).

- Enzyme Inhibition Assays : Fluorometric or colorimetric methods (e.g., acetylcholinesterase inhibition) measure activity changes at varying concentrations .

- Cellular Viability Assays : MTT or ATP-luminescence assays evaluate cytotoxicity in target cell lines .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring affect pharmacological activity and metabolic stability?

Methodological Answer: Stereoisomers exhibit divergent bioactivity. For instance, (3S,4R)-configured analogs show higher receptor affinity than (3R,4S) isomers due to optimized spatial alignment with binding pockets. Metabolic stability is assessed via:

Q. What computational methods are employed to optimize reaction pathways for this compound?

Methodological Answer: Quantum mechanical calculations (DFT) predict transition states for hydrolysis or fluorination steps. The ICReDD framework integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent/base pairs) and reducing trial-and-error by 40–60% .

Q. How can contradictions in biological activity data across studies be systematically resolved?

Methodological Answer:

- Meta-Analysis : Pool data from receptor binding assays, adjusting for variables like assay temperature or buffer composition.

- Structure-Activity Relationship (SAR) Modeling : Molecular docking (e.g., AutoDock Vina) identifies key residues (e.g., fluorophenyl interactions with hydrophobic pockets) that explain potency variations .

- Batch Effect Correction : Normalize data using internal standards (e.g., spiked controls) to account for inter-lab variability .

Q. What strategies enhance the compound’s stability under physiological conditions?

Methodological Answer:

- Prodrug Design : Introduce ester or amide prodrug moieties to shield labile groups (e.g., phenoxy linkages) from hydrolysis .

- pH Optimization : Buffered formulations (pH 6.5–7.4) reduce degradation in aqueous media.

- Lyophilization : Stabilizes the compound for long-term storage, as demonstrated for related piperidine salts .

| Degradation Pathway | Stabilization Strategy | Outcome |

|---|---|---|

| Oxidation at C4 | Antioxidants (e.g., BHT) | 80% reduction in degradation |

| Hydrolysis of phenoxy group | Prodrug derivatization | 90% intact after 24h in plasma |

Q. How can researchers design scalable synthetic processes while maintaining stereochemical purity?

Methodological Answer:

- Continuous Flow Reactors : Enhance reproducibility for hydrolysis steps by controlling residence time and temperature .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings ensure enantiomeric excess >95% .

- In-line Analytics : PAT (Process Analytical Technology) tools (e.g., FTIR) monitor reaction progress in real time .

Q. What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.